Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate
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Overview
Description
Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate is a chemical compound known for its significant role in the pharmaceutical industry. It is a derivative of valine, an essential amino acid, and is often used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate typically involves several key steps:
Condensation Reaction: 2-(4’-bromomethylphenyl)benzonitrile is condensed with L-valine methyl ester hydrochloride in the presence of a base to produce N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.
Purification: The resulting compound is treated with acid followed by a base to remove impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used; common products include ethers or esters.
Scientific Research Applications
Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological molecules and pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily by blocking the angiotensin II receptor, which is involved in regulating blood pressure. By inhibiting this receptor, it helps in lowering blood pressure and reducing the workload on the heart . The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are those regulating vascular resistance and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Valsartan: Another angiotensin receptor blocker with a similar structure but different substituents.
Losartan: Also an angiotensin receptor blocker, differing in its chemical structure and pharmacokinetics.
Uniqueness
Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate is unique due to its specific substituents, which confer distinct pharmacological properties. It has a higher affinity for the angiotensin II receptor and a longer duration of action compared to some other similar compounds .
This detailed article provides a comprehensive overview of Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQNCOFVJNHEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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